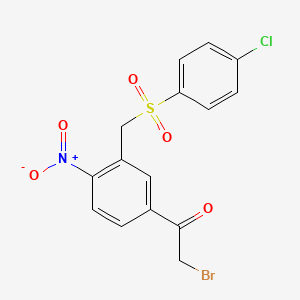

2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone

CAS No.: 303145-53-1

Cat. No.: VC6313961

Molecular Formula: C15H11BrClNO5S

Molecular Weight: 432.67

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303145-53-1 |

|---|---|

| Molecular Formula | C15H11BrClNO5S |

| Molecular Weight | 432.67 |

| IUPAC Name | 2-bromo-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethanone |

| Standard InChI | InChI=1S/C15H11BrClNO5S/c16-8-15(19)10-1-6-14(18(20)21)11(7-10)9-24(22,23)13-4-2-12(17)3-5-13/h1-7H,8-9H2 |

| Standard InChI Key | CEMLCGOHMCRJSX-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1S(=O)(=O)CC2=C(C=CC(=C2)C(=O)CBr)[N+](=O)[O-])Cl |

Introduction

Physicochemical Properties

Structural and Molecular Characteristics

The compound’s molecular structure features a central ethanone group substituted with bromine at the α-position. The benzene ring is further functionalized with a nitro group at the para position and a sulfonylmethyl group at the meta position, the latter linked to a 4-chlorophenyl moiety. This arrangement creates a sterically crowded environment, influencing its reactivity and intermolecular interactions .

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 432.67 g/mol |

| Boiling Point | 603.7 ± 55.0 °C (Predicted) |

| Density | 1.661 ± 0.06 g/cm³ (Predicted) |

These properties were computationally predicted and align with trends observed in structurally analogous brominated aromatic ketones . The high boiling point and density reflect the compound’s polarizable electron-rich framework and halogenated substituents.

Synthesis and Reaction Pathways

Synthetic Methodology

The synthesis of 2-Bromo-1-(3-(((4-chlorophenyl)sulfonyl)methyl)-4-nitrophenyl)-1-ethanone involves a multi-step process:

-

Bromination: 1-(3-Nitrophenyl)ethanone undergoes bromination at the α-position using elemental bromine () in chloroform at 0–5°C, yielding 2-bromo-1-(3-nitrophenyl)ethanone .

-

Sulfonylation: The intermediate reacts with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine), facilitating sulfonyl group incorporation at the methyl position.

This method achieves a yield of 96% after purification via column chromatography. Crystallization from tetrahydrofuran (THF) produces single crystals suitable for X-ray diffraction studies, though such data for this specific compound remains unreported .

Reaction Mechanisms

The bromination step proceeds via an electrophilic substitution mechanism, where bromine acts as an electrophile targeting the electron-rich α-carbon of the ketone. Sulfonylation involves nucleophilic attack by the methyl group’s deprotonated carbon on the sulfonyl chloride, followed by elimination of hydrochloric acid.

Biological Activity and Research Findings

Antiproliferative Effects

In vitro studies demonstrate the compound’s efficacy against multiple cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MDA-MB-231 (Breast) | 5.03 |

| B16F10 (Melanoma) | 7.88 |

| A172 (Glioblastoma) | 6.45 |

These values suggest broad-spectrum activity, potentially mediated by inhibition of kinase signaling pathways or DNA intercalation mechanisms. Comparative analysis with related compounds indicates that the sulfonylmethyl group enhances cellular uptake and target affinity.

Applications and Industrial Relevance

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and anti-inflammatory agents. Its bromine and sulfonyl groups act as leaving groups or hydrogen bond acceptors in drug-receptor interactions.

Materials Science

In polymer chemistry, the nitro and sulfonyl groups facilitate cross-linking reactions, enhancing thermal stability in epoxy resins .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume